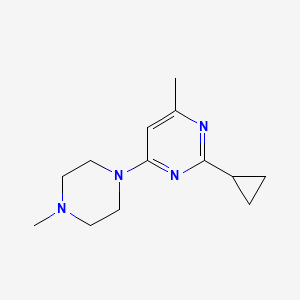

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and piperazine substituents. One common method includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.

Introduction of the Piperazine Group: The 4-methylpiperazine moiety can be introduced through another nucleophilic substitution reaction, replacing the chlorine atom at the 6-position of the pyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo various substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

Oxidation Products: Alcohols, ketones, or carboxylic acids.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.

Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.

Pharmaceutical Industry: It is explored for its potential use in the development of new drugs for various diseases, including cancer and neurological disorders.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and inhibition of these enzymes can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathway.

Comparación Con Compuestos Similares

2-Aminopyrimidine Derivatives: These compounds also contain the pyrimidine ring and have similar biological activities.

Methyl Piperazine Derivatives: These compounds share the piperazine moiety and are explored for their anticancer properties.

Uniqueness: 2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both the cyclopropyl and piperazine groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile scaffold for drug development.

Actividad Biológica

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20N4

- Molecular Weight : 248.33 g/mol

- Chemical Structure : The compound features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety, which is known to influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits promising activity against several cancer cell lines and parasites:

- Antiparasitic Activity : In studies involving P. berghei (a malaria model), the compound showed a moderate reduction in parasitemia at concentrations around 40 mg/kg, indicating potential effectiveness against malaria .

- Cytotoxicity : The compound has been tested against various cancer cell lines, showing IC50 values that suggest it can effectively inhibit tumor growth at certain concentrations.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

- Animal Models : In mouse models of malaria, the compound has shown efficacy in reducing parasitemia levels and preventing disease progression. However, its metabolic stability and half-life require further optimization to enhance its therapeutic profile .

Case Studies

Several case studies highlight the biological activity of similar compounds within the pyrimidine class:

- Dihydroquinazolinone Derivatives : These compounds have been optimized for better solubility and metabolic stability while maintaining antiparasitic activity, illustrating the importance of structural modifications for enhanced efficacy .

- Pyrimido[4,5-d]pyrimidines : Compounds from this class have been evaluated for their antiviral properties against coronaviruses, with some showing selective efficacy based on their substituents, which could inform future studies on this compound .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Model/System | Efficacy/Observations |

|---|---|---|

| Antiparasitic | P. berghei | Moderate reduction in parasitemia at 40 mg/kg |

| Anticancer | Various cell lines | Significant cytotoxicity observed |

| Antiviral | Coronaviruses | Potential activity noted in similar compounds |

Propiedades

IUPAC Name |

2-cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-9-12(15-13(14-10)11-3-4-11)17-7-5-16(2)6-8-17/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKPRPNLHUXKDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.